

"spectroscopic comparison of 1-cyclopentyl-N-methyl-methanamine derivatives"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-cyclopentyl-N-methyl-methanamine

Cat. No.: B1347557

[Get Quote](#)

A Spectroscopic Comparison of **1-Cyclopentyl-N-methyl-methanamine** and Its Derivatives

Introduction

1-cyclopentyl-N-methyl-methanamine and its derivatives are aliphatic amines with potential applications in pharmaceutical and chemical research. A thorough understanding of their structural and electronic properties is crucial for their application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating the molecular structure and characteristics of these compounds. This guide provides a comparative overview of the spectroscopic properties of **1-cyclopentyl-N-methyl-methanamine** and its selected derivatives, along with detailed experimental protocols for their analysis.

Comparative Spectroscopic Data

Due to the limited availability of directly comparable, quantitative spectroscopic data in publicly accessible databases, this section provides a summary of the key identifying information and expected spectroscopic features for **1-cyclopentyl-N-methyl-methanamine** and its derivatives.

Table 1: Molecular Properties of **1-cyclopentyl-N-methyl-methanamine** and Derivatives

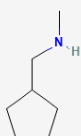
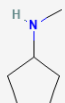
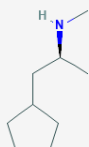
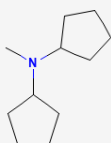
Compound Name	Structure	Molecular Formula	Molecular Weight (g/mol)
1-cyclopentyl-N-methyl-methanamine		C7H15N	113.20
N-methylcyclopentanamine		C6H13N ^[1]	99.17 ^[1]
(2S)-1-cyclopentyl-N-methylpropan-2-amine		C9H19N ^[2]	141.25 ^[2]
N-cyclopentyl-N-methylcyclopentanamine		C11H21N ^[3]	167.29 ^[3]

Table 2: Expected Spectroscopic Features

Compound	Expected ¹ H NMR Features	Expected ¹³ C NMR Features	Expected IR Features	Expected Mass Spectrum (EI) Features
1-cyclopentyl-N-methyl-methanamine	Signals for cyclopentyl protons, a singlet for the N-methyl group, a doublet for the methylene group adjacent to the nitrogen, and a broad singlet for the N-H proton.	Signals for the five distinct carbons of the cyclopentyl ring, a signal for the N-methyl carbon, and a signal for the methylene carbon.	A weak to medium N-H stretch around 3300-3500 cm ⁻¹ , C-H stretches just below 3000 cm ⁻¹ , and a C-N stretch between 1000-1200 cm ⁻¹ .	A molecular ion peak (M ⁺) at m/z 113. The base peak is often due to alpha-cleavage, resulting in a fragment at m/z 44 ([CH ₂ =NHCH ₃] ⁺).
N-methylcyclopentanamine	Multiplets for the cyclopentyl protons, a singlet for the N-methyl group, a signal for the methine proton on the cyclopentyl ring attached to the nitrogen, and a broad N-H signal. ^[1]	Signals for the carbons of the cyclopentyl ring and a signal for the N-methyl carbon. ^[1]	A weak N-H stretch, C-H stretches, and a C-N stretch. ^[1]	Molecular ion at m/z 99. Alpha-cleavage can lead to fragments at m/z 84 or m/z 30.
(2S)-1-cyclopentyl-N-methylpropan-2-amine	Signals for the cyclopentyl group, a doublet for the methyl group on the propane chain, a singlet for the N-methyl group, and other signals	Multiple signals for the cyclopentyl and propyl carbons, including a distinct signal for the N-methyl carbon.	A weak N-H stretch, C-H stretches, and a C-N stretch.	Molecular ion at m/z 141. Fragmentation patterns will be more complex due to multiple possible cleavage sites.

for the propane
backbone
protons.[2]

N-cyclopentyl-N-methylcyclopentamine	Overlapping signals for the two cyclopentyl rings and a singlet for the N-methyl group.[3]	Signals corresponding to the carbons of the two cyclopentyl rings and the N-methyl carbon.	No N-H stretch. C-H stretches and a C-N stretch will be present.[3]	Molecular ion at m/z 167. Fragmentation will likely involve the loss of one of the cyclopentyl rings.
--------------------------------------	--	--	---	---

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **1-cyclopentyl-N-methyl-methanamine** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the amine sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
 - Cap the NMR tube and ensure the solution is homogeneous.
- ¹H NMR Spectroscopy:
 - The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
 - The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

- Data is typically collected with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy:
 - The ¹³C NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.
 - Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
 - Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

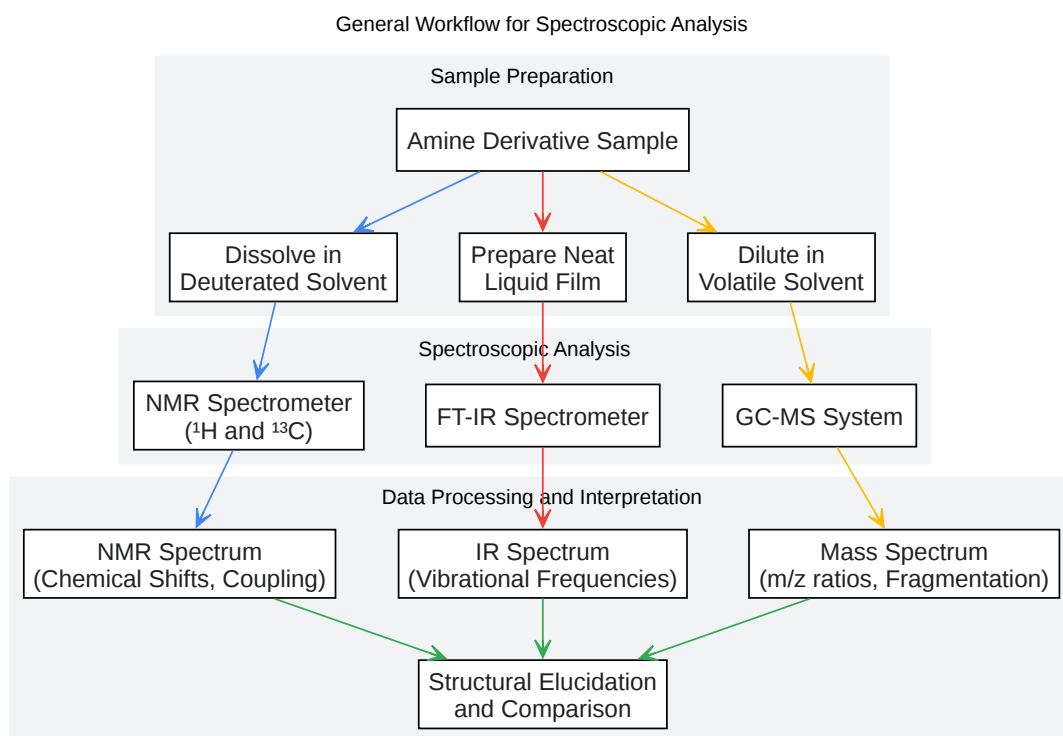
- Sample Preparation (Neat Liquid):
 - Place a small drop of the liquid amine sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
- Data Acquisition:
 - The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
 - A background spectrum of the clean, empty salt plates is recorded first.
 - The sample is then placed in the spectrometer, and the sample spectrum is acquired.
 - The absorbance spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

- Sample Introduction and Ionization:

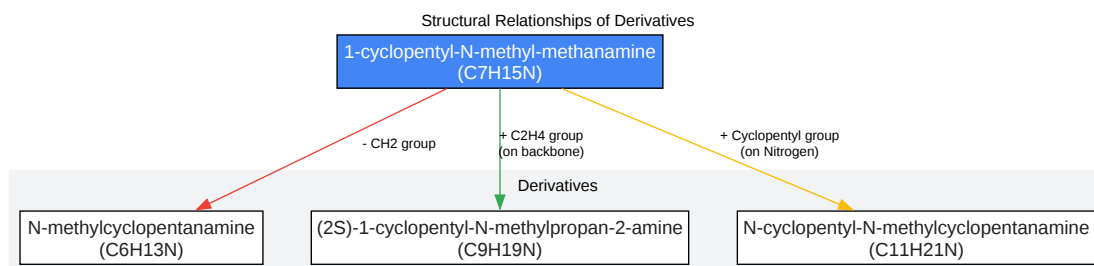
- Samples are typically introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification.
- A capillary column (e.g., DB-5) is commonly used for the separation of amines.
- The separated compounds are then ionized, most commonly using Electron Ionization (EI) at 70 eV.
- Mass Analysis and Detection:
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
 - A detector records the abundance of each ion.
 - The resulting mass spectrum shows the relative abundance of different fragments, which can be used to determine the molecular weight and structure of the compound.

Visualizations



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of amine derivatives.



[Click to download full resolution via product page](#)

Caption: Structural relationships of the compared amine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-methylcyclopentanamine | C₆H₁₃N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-1-cyclopentyl-N-methylpropan-2-amine | C₉H₁₉N | CID 76958189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-cyclopentyl-N-methylcyclopentanamine | C₁₁H₂₁N | CID 255593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["spectroscopic comparison of 1-cyclopentyl-N-methyl-methanamine derivatives"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1347557#spectroscopic-comparison-of-1-cyclopentyl-n-methyl-methanamine-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com